molecular formula C11H8ClNO2 B1349637 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS No. 66335-32-8

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Cat. No.: B1349637
CAS No.: 66335-32-8
M. Wt: 221.64 g/mol
InChI Key: DZHRMXYXRVSNFD-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of indole, a heterocyclic aromatic organic compound, and features both chloro and methyl substituents along with two aldehyde groups at the 3 and 5 positions of the indole ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases, which are enzymes that regulate various cellular processes . This inhibition can affect cell signaling pathways and alter cellular responses. Additionally, this compound can interact with other biomolecules, such as nucleic acids, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . This compound may also affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, it may influence the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde typically involves multi-step organic reactions starting from indole or its derivatives. One common method includes:

    Chlorination: Indole is chlorinated at the 2-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Methylation: The resulting 2-chloroindole is then methylated at the nitrogen atom using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formylation: The final step involves formylation at the 3 and 5 positions, which can be achieved using Vilsmeier-Haack reaction conditions (dimethylformamide (DMF) and phosphorus oxychloride (POCl3)).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine (Et3N).

Major Products

    Oxidation: 2-chloro-1-methyl-1H-indole-3,5-dicarboxylic acid.

    Reduction: 2-chloro-1-methyl-1H-indole-3,5-dimethanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1H-indole-3-carbaldehyde: Lacks the methyl group and an additional aldehyde group.

    1-methyl-1H-indole-3-carbaldehyde: Lacks the chloro and additional aldehyde groups.

    3,5-diformylindole: Lacks the chloro and methyl groups.

Uniqueness

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is unique due to the presence of both chloro and methyl substituents along with two reactive aldehyde groups. This combination of functional groups provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-chloro-1-methylindole-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRMXYXRVSNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368521
Record name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66335-32-8
Record name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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